molecular formula C15H14ClN3O B11844075 7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11844075
M. Wt: 287.74 g/mol
InChI Key: PJJJYSGWJHPDCP-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3,5-dimethyl-4-chloropyrazole in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

7-chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14ClN3O/c1-9-8-13(16)19-15(17-9)10(2)14(18-19)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3

InChI Key

PJJJYSGWJHPDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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